2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
“2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the empirical formula C14H22BNO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves the use of reagents like Isopropyl acetate and Pinacolborane . It can be used as a reagent to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis
The molecular structure of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be represented by the SMILES string: B1(OC(C(O1)©C)©C)OC©C . Crystallographic data of similar compounds have been deposited with the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
Similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” are used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 73 °C at 15 mm Hg, a density of 0.912 g/mL at 25 °C, and a refractive index of 1.409 . It is a colorless liquid .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and detailed structural characterization of compounds related to 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Studies by Qing-mei Wu et al. (2021) explored the synthesis, crystal structure, and vibrational properties of similar compounds. Their work involved characterizing these compounds using spectroscopy and X-ray diffraction, supported by DFT calculations for comparative analysis. This foundational research aids in understanding the molecular behavior and potential applications of these compounds in various scientific domains.
Catalytic Activity and Chemical Synthesis
Another area of application is in catalysis, where derivatives of this compound are used as intermediates or catalysts. For instance, research into the synthesis, characterization, and catalytic activity of novel metal complexes incorporating similar structures has been conducted to explore their efficiency in reactions like benzyl alcohol oxidation Metin Özer et al. (2009). These studies underscore the compound's role in enhancing catalytic processes, which is crucial for developing more efficient and sustainable chemical synthesis methods.
Spectroscopic Studies and Material Science
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl moiety are also significant in material science and spectroscopic studies. Investigations into their electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, provide insights into their potential utility in creating advanced materials with specific optical or electronic characteristics P.-Y. Huang et al. (2021).
Fluorescence and Bioimaging Applications
Additionally, the unique fluorescence properties of some derivatives make them suitable for applications in bioimaging and sensor technologies. A study by Xinwei Tian et al. (2017) developed a novel near-infrared fluorescent probe based on a similar structure for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish. This highlights the compound's potential in biomedical research, offering a tool for tracking biological processes with high specificity and sensitivity.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents for borylation of arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-6-9-19-14-10-13(8-7-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTBCXBFSFHRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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